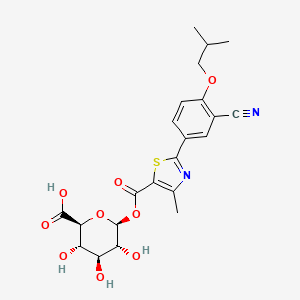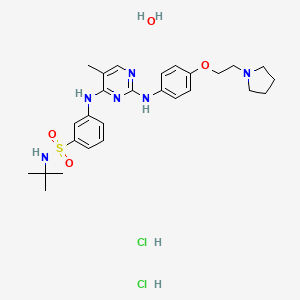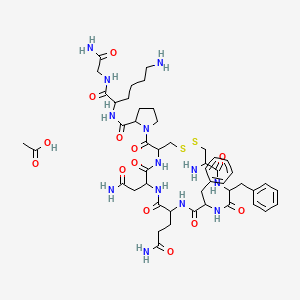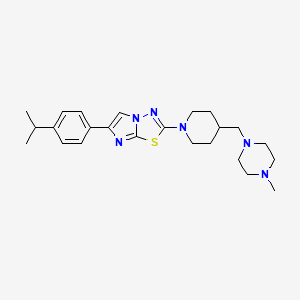
Fmoc-NH-PEG4-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG4-CH2COOH: is a compound that contains an Fmoc-protected amine and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer increases the aqueous solubility of the resulting compound. The Fmoc group can be deprotected under basic conditions to form a free amine, which can be used for further conjugations. The terminal carboxylic acid readily reacts with primary and secondary amines under various amide coupling conditions to form a stable amide bond .
Mechanism of Action
Target of Action
Fmoc-NH-PEG4-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are being linked in these constructs.
Mode of Action
Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific molecules it is linking. In the case of ADCs, the antibody component of the conjugate determines the target cell, while the drug component determines the biochemical pathway that is ultimately affected . Similarly, for PROTACs, one ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the molecules it is linked to. As a part of an ADC or PROTAC, it would be subject to the same Absorption, Distribution, Metabolism, and Excretion (ADME) properties as the conjugate as a whole .
Result of Action
The result of the action of this compound is the formation of a stable ADC or PROTAC that can deliver a drug to a specific target cell or degrade a specific protein, respectively . The ultimate cellular effects are therefore determined by the action of the drug or the degradation of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the hydrophilic PEG spacer increases solubility in aqueous media . Additionally, the stability of the amide bond formed by the terminal carboxylic acid can be influenced by pH and the presence of certain enzymes .
Biochemical Analysis
Biochemical Properties
The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Cellular Effects
The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cellular uptake and distribution.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored at -20°C for long-term storage .
Transport and Distribution
The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
PEGylation: The protected amine is then reacted with a PEG spacer, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the PEGylated intermediate.
Carboxylation: The terminal hydroxyl group of the PEG spacer is then converted to a carboxylic acid using an oxidizing agent like Jones reagent or potassium permanganate.
Industrial Production Methods: Industrial production of Fmoc-NH-PEG4-CH2COOH follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amine group.
- PEGylation using high-purity PEG spacers.
- Carboxylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in dimethylformamide (DMF), to yield the free amine.
Amide Coupling: The terminal carboxylic acid can react with primary and secondary amines in the presence of coupling reagents like EDC, DCC, or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Amide Coupling: EDC, DCC, HATU in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Free amine derivative.
Amide Coupling: Amide-linked conjugates.
Scientific Research Applications
Chemistry:
- Used as a linker in solid-phase peptide synthesis (SPPS) to attach peptides to solid supports.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the modification of biomolecules to enhance their solubility and stability.
- Acts as a spacer in the conjugation of biomolecules for various assays.
Medicine:
- Applied in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
- Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry:
- Employed in the production of PEGylated proteins and peptides.
- Used in the synthesis of functionalized polymers for various industrial applications.
Comparison with Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, resulting in lower solubility and flexibility compared to Fmoc-NH-PEG4-CH2COOH.
Fmoc-NH-PEG3-CH2COOH: Has a slightly shorter PEG spacer, offering intermediate properties between Fmoc-NH-PEG2-CH2COOH and this compound.
Fmoc-NH-PEG5-CH2COOH: Contains a longer PEG spacer, providing higher solubility and flexibility but may be more challenging to synthesize.
Uniqueness:
- This compound offers a balanced PEG spacer length, providing optimal solubility and flexibility for various applications.
- The compound’s ability to form stable amide bonds with primary and secondary amines makes it highly versatile for conjugation reactions.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLDOFYRFOXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

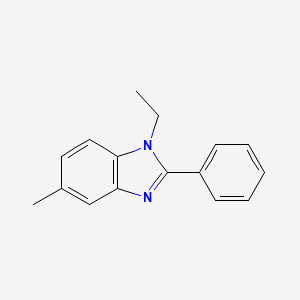
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
